cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
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Overview
Description
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino and carboxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in further chemical reactions. These protecting groups help in the selective modification of functional groups, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
cis-1-[(Benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
The uniqueness of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid lies in its dual protecting groups, which provide versatility in synthetic applications. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
HDSNVAURSXRRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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